molecular formula C8H11BN2O2 B578159 (6-(Cyclopropylamino)pyridin-2-yl)boronic acid CAS No. 1309982-29-3

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid

Cat. No.: B578159
CAS No.: 1309982-29-3
M. Wt: 177.998
InChI Key: ZHNFDQJLAVSUQV-UHFFFAOYSA-N
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Description

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid is an organic compound with the molecular formula C8H11BN2O2. It is a boronic acid derivative that features a pyridine ring substituted with a cyclopropylamino group at the 6-position and a boronic acid group at the 2-position.

Scientific Research Applications

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In Suzuki–Miyaura coupling reactions, (6-(Cyclopropylamino)pyridin-2-yl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting products are often biologically active compounds, which can interact with various biochemical pathways in the body.

Pharmacokinetics

The properties of boronic acids in general suggest that they are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of this compound in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.

Action Environment

The action of this compound is influenced by various environmental factors. The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The stability of this compound and its rapid transmetalation with palladium (II) complexes also contribute to its efficacy .

Preparation Methods

The synthesis of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid typically involves the following steps:

Chemical Reactions Analysis

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the pyridine ring and cyclopropylamino group, making it less specific in its interactions.

    (4-(Cyclopropylamino)phenyl)boronic Acid: This compound has a similar cyclopropylamino group but differs in the position and nature of the aromatic ring, affecting its reactivity and applications.

    (2-Pyridyl)boronic Acid:

Properties

IUPAC Name

[6-(cyclopropylamino)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2/c12-9(13)7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6,12-13H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNFDQJLAVSUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671273
Record name [6-(Cyclopropylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-29-3
Record name [6-(Cyclopropylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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